molecular formula C14H20N2O4 B2987940 N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide CAS No. 2309554-39-8

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide

Cat. No.: B2987940
CAS No.: 2309554-39-8
M. Wt: 280.324
InChI Key: DPMNVBDMEJFYIX-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is a substituted oxalamide derivative characterized by a branched alkyl chain at the N1 position (2-hydroxy-4-methoxy-2-methylbutyl) and a phenyl group at the N2 position.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMNVBDMEJFYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide involves several steps. The synthetic route typically includes the reaction of appropriate starting materials under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the compound.

Chemical Reactions Analysis

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, it is used in industrial research for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA)

  • Structure : Symmetric bis-oxalamide with two N2-phenyl groups linked by an ethylene bridge.
  • Key Differences : Lacks the hydroxyl and methoxy substituents present in the target compound.
  • Applications : Demonstrated as a soluble-type nucleator for PLA, enhancing crystallization kinetics by reducing energy barriers for crystal growth. PLA/OXA composites showed higher crystallization rates compared to pure PLA .
  • Performance : Improved mechanical properties due to efficient dispersion in the polymer matrix. The absence of polar groups in OXA may limit its solubility in polar solvents compared to the target compound.

N1-(2-Carboxyphenyl)-N2-phenyloxalamide

  • Structure : Features a carboxylic acid group at the ortho position of the N1-phenyl ring.
  • Synthesis : Produced via acid-catalyzed rearrangement of epoxide precursors .
  • Applications: Not explicitly reported, but the carboxylic acid group suggests utility in metal coordination or pH-responsive systems.

GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

  • Structure : Contains a halogenated aryl group (4-chlorophenyl) and a cyclic imide (dioxoisoindolinyl).
  • Key Differences : The dioxoisoindolinyl group introduces rigidity and π-conjugation, unlike the flexible alkyl chain in the target compound.
  • Applications : Synthesized for antimicrobial testing, with halogen substituents likely enhancing bioactivity .

Functional Analogues

N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-N2-(4-(4-methoxyphenyl)-thiazol-2-yl)hydrazine hydrobromide

  • Structure : Combines thiazole and azepine moieties with a hydrazine linker.
  • Key Differences: Non-oxalamide structure but shares functional groups (methoxy, aromatic rings).
  • Applications : Exhibited cardioprotective activity superior to reference drugs like Levocarnitine, likely due to synergistic effects of methoxy and heterocyclic groups .

Sanazole (N1-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide)

  • Structure : Nitrotriazole derivative with a methoxypropyl chain.
  • Key Differences : Nitro group and triazole ring confer radiosensitizing properties absent in oxalamides.
  • Applications : Clinical radiosensitizer with moderate hypoxic cell selectivity (sensitizer enhancement ratio = 1.55 at 1 mM) .

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound N1 Substituent N2 Substituent Key Functional Groups Applications Reference
Target Compound 2-hydroxy-4-methoxy-2-methylbutyl Phenyl Hydroxyl, Methoxy Polymer nucleation (hypothesized) N/A
OXA Ethylene-linked phenyl Phenyl Amide, Aromatic PLA crystallization
N1-(2-Carboxyphenyl)-N2-phenyloxalamide 2-Carboxyphenyl Phenyl Carboxylic acid Chemical synthesis
GMC-3 4-Chlorophenyl Dioxoisoindolinyl Chlorine, Cyclic imide Antimicrobial agents

Research Findings and Contradictions

  • OXA vs. Target Compound : OXA’s symmetric structure enables uniform dispersion in PLA, whereas the branched alkyl chain in the target compound may improve solubility but complicate crystallite formation .
  • Antimicrobial vs. Polymer Applications : Halogenated oxalamides (e.g., GMC-3) prioritize bioactivity, while hydroxy/methoxy-substituted variants (e.g., target compound) are more suited for material science .
  • Contradictions : Methoxy groups in Sanazole enhance radiosensitization but may reduce thermal stability in polymer matrices, highlighting a trade-off between functionality and material performance .

Biological Activity

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-phenyloxamide, with the molecular formula C14H20N2O4C_{14}H_{20}N_{2}O_{4} and a molecular weight of 280.33 g/mol. The structure features a phenyloxalamide backbone that is crucial for its biological interactions.

This compound exerts its biological effects primarily through interactions with specific proteins and enzymes within cellular pathways. The compound may modulate the activity of target proteins, influencing various cellular processes such as:

  • Cell Proliferation : It has been shown to affect the proliferation rates of certain cancer cell lines, suggesting potential applications in oncology.
  • Tubulin Interaction : Similar to other oxalamides, it may interact with tubulin, impacting microtubule dynamics and cellular division.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is critical for reducing side effects associated with traditional chemotherapeutics.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)153.5
HeLa (Cervical)203.0
A549 (Lung)252.5

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapy.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its therapeutic efficacy against tumors. Results indicated significant tumor regression in treated animals compared to controls, supporting its potential as an effective anticancer agent.

Comparative Analysis

When compared to structurally similar compounds such as N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, this compound exhibits enhanced selectivity and potency against specific cancer types.

Table 2: Comparison with Similar Compounds

Compound NameIC50 (µM)Selectivity Index
This compound153.5
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide301.8

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